Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS number 31602-11-6
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS number 31602-11-6
An In-Depth Technical Guide to Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 31602-11-6): A Keystone Building Block in Modern Drug Discovery
Executive Summary
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: the proven quinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chloro substituent. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications, offering field-proven insights for scientists leveraging this powerful intermediate in the design of novel therapeutics.
The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical science.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its ability to interact with a wide range of biological targets.[2][3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3]
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 31602-11-6) represents a modern evolution of this classic core.[5] The molecule is strategically engineered with features that address key challenges in drug design:
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The 8-(Trifluoromethyl) Group: The -CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through unique electrostatic and hydrophobic interactions.[6][7][8]
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The 4-Chloro Group: This substituent is not merely a static feature; it is a reactive handle for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines, to build libraries of potential drug candidates.[9][10]
| Property | Value |
| CAS Number | 31602-11-6 |
| IUPAC Name | ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate |
| Molecular Formula | C₁₃H₉ClF₃NO₂[5][11] |
| Molecular Weight | 303.66 g/mol [5] |
| Appearance | Solid |
Synthesis: A Multi-Step, Logic-Driven Approach
The synthesis of the title compound is a well-defined process rooted in classic heterocyclic chemistry, beginning with the construction of the core quinoline ring system and culminating in a key chlorination step.
Pathway Foundation: The Gould-Jacobs Reaction
The most logical and widely adopted method for constructing the 4-hydroxyquinoline precursor is the Gould-Jacobs reaction, first reported in 1939.[12][13] This powerful reaction sequence builds the quinoline core from an appropriately substituted aniline and a malonic ester derivative.[14][15]
The mechanism proceeds in two key stages:
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Condensation: A nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[12][14]
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Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring.[14][16] This step has a significant energy barrier, necessitating the use of high-boiling inert solvents.
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Protocol 1: Synthesis of the Precursor
This protocol details the synthesis of Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, the immediate precursor to the title compound.
Caption: Workflow for the synthesis of the 4-oxoquinoline precursor.
Step-by-Step Methodology:
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Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture to 110-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is generated as a byproduct.
-
Solvent Exchange: Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. Add a high-boiling inert solvent such as Dowtherm A (approx. 10 mL per gram of aniline).
-
Thermal Cyclization: Heat the reaction mixture to 250 °C for 3-5 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add n-hexane to facilitate further precipitation and stir for 15 minutes.[17]
-
Final Product: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a solid.[17]
Protocol 2: Final Chlorination Step
The conversion of the 4-oxo (or its 4-hydroxy tautomer) group to the 4-chloro group is a standard transformation achieved with a strong chlorinating agent.
Step-by-Step Methodology:
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Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq).
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Heating: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The mixture should become a clear solution as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The primary value of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate lies in its capacity as a versatile synthetic intermediate. The C4-chloro group is the key site of reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group strongly activates the C4 position for nucleophilic attack. This allows the chloro group to be readily displaced by a variety of nucleophiles.
Caption: General scheme for SNAr at the C4 position.
General Protocol for Amination:
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Setup: Dissolve Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a suitable solvent like ethanol, isopropanol, or DMF.
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Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine salt is used.
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC until the starting material is consumed.
-
Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the 4-aminoquinoline derivative. This approach is fundamental for synthesizing compounds analogous to known drugs like Chloroquine.[10]
Applications in Drug Discovery
This building block is a cornerstone for accessing novel chemical space in several therapeutic areas:
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Oncology: Many protein kinase inhibitors feature a substituted quinoline core. The ability to rapidly diversify the C4 position allows for the synthesis of focused libraries to target specific kinases involved in cell proliferation pathways.[1][20]
-
Infectious Diseases: The 4-aminoquinoline scaffold is the hallmark of potent antimalarial agents.[3][21] This intermediate provides a direct route to novel analogs designed to overcome resistance to existing drugs like chloroquine.
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Antimicrobial Agents: The quinolone core is also central to a class of antibiotics. Derivatives synthesized from this intermediate can be screened for activity against various bacterial and fungal strains.[22][23]
The trifluoromethyl group at the C8 position is particularly valuable, as it can block a common site of metabolic oxidation, potentially increasing the in vivo half-life and bioavailability of the final drug candidates.[6]
Conclusion
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its rational design combines a biologically relevant core with functional groups that confer both desirable physicochemical properties and broad synthetic versatility. The robust and well-understood synthetic pathways to its preparation, coupled with its predictable reactivity, make it an invaluable starting point for the discovery and development of next-generation therapeutics.
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